2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring an indole core substituted at the 3-position with a sulfanyl group and a piperidinyl-ethyl-ketone moiety. The N-acetamide group is linked to a 4-(trifluoromethyl)phenyl ring, which confers distinct electronic and steric properties. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic groups .
Properties
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c25-24(26,27)17-8-10-18(11-9-17)28-22(31)16-33-21-14-30(20-7-3-2-6-19(20)21)15-23(32)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFYXRMKFJCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the trifluoromethyl phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The piperidine ring and trifluoromethyl phenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to four analogues (Table 1), focusing on substituent variations and their pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations:
- Trifluoromethyl vs.
- Sulfanyl Group : The indole-3-sulfanyl moiety may facilitate sulfur-mediated covalent binding to cysteine residues in enzymes, a feature absent in oxygen-linked analogues (e.g., ’s hydroxylated indole derivative) .
- Piperidine vs. Non-Cyclic Amines: The piperidine ring enhances solubility via basic nitrogen, contrasting with linear amines in flurbiprofen-tryptamine hybrids .
Bioactivity and Pharmacological Potential
- The sulfanyl group could modulate redox-sensitive targets .
- 4-Fluorobenzyl Analogue : Demonstrated antibacterial activity in preliminary assays, likely due to fluorine’s electronegativity enhancing membrane penetration .
- Flurbiprofen-Tryptamine Hybrid : Shows COX-1/2 inhibition (IC₅₀ ~50 nM), but the target compound’s piperidine moiety may reduce gastrointestinal toxicity compared to carboxylic acid-containing NSAIDs .
Biological Activity
2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound notable for its unique structural features, including a piperidine ring, an indole moiety, and a trifluoromethyl group. This compound belongs to the class of n-acylpiperidines and exhibits significant biological activity, particularly in anticancer and antimicrobial contexts.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 421.56 g/mol. The presence of the trifluoromethyl group enhances its biological potency, which is a common characteristic among pharmaceutical agents.
| Structural Feature | Description |
|---|---|
| Indole Moiety | Commonly associated with various biological activities, including anticancer properties. |
| Piperidine Ring | Known for its role in anesthetic activity and treatment of various conditions. |
| Trifluoromethyl Group | Often linked with increased potency in drug design. |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Compounds with similar structural frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives containing the indole structure are frequently studied for their ability to disrupt cancer cell proliferation through various mechanisms, including the inhibition of DNA synthesis and induction of cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various pathogens. Research has demonstrated that compounds with similar piperidine and indole structures possess moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The sulfanyl group may play a crucial role in enhancing the compound's interaction with microbial targets.
Case Studies
-
Anticancer Evaluation
A study evaluated the cytotoxic effects of related indole derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant potential for further development as anticancer agents . -
Antimicrobial Screening
In another investigation, derivatives were tested against Salmonella typhi and Bacillus subtilis, showing varying degrees of activity. The most active compounds displayed MIC values between 20–40 µM against S. aureus, suggesting that structural modifications could enhance efficacy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The presence of functional groups capable of interacting with enzymes may lead to inhibition of critical pathways in cancer cells and bacteria.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide?
- Methodology : A multi-step synthesis is typically employed:
Indole functionalization : Introduce the 2-oxo-2-(piperidin-1-yl)ethyl group via alkylation or reductive amination of 1H-indole derivatives using piperidine and ketone intermediates.
Sulfanyl linkage : Use nucleophilic aromatic substitution (SNAr) or thiol-ene chemistry to attach the sulfanyl group at the indole C3 position.
Acetamide coupling : React the sulfanyl-indole intermediate with 4-(trifluoromethyl)phenylacetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-alkylation of the indole nitrogen.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for most studies .
- NMR : Confirm the presence of characteristic signals (e.g., trifluoromethyl singlet at ~δ 120 ppm in NMR; indole aromatic protons at δ 7.0–7.8 ppm in NMR) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 506.2 (calculated for CHFNOS).
Advanced Research Questions
Q. What crystallographic data are available for analogous N-substituted acetamides, and how can they inform conformational analysis of this compound?
- Evidence : Crystal structures of related acetamides (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide) reveal planar amide groups with dihedral angles of 64.8°–80.7° between aromatic rings due to steric hindrance .
- Application : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and packing interactions. Compare with DFT-optimized geometries to assess intramolecular hydrogen bonding (e.g., N–H···O=C) .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?
- Experimental Design :
Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects.
Assay Validation : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments in triplicate.
Solubility Optimization : Employ co-solvents (DMSO ≤1%) or lipid-based carriers to mitigate false negatives due to poor solubility .
- Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to differentiate between assay variability and true biological activity.
Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?
- Approach :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., 5-HT homology model).
MD Simulations : Perform 100 ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and key residue contributions .
- Validation : Compare predicted binding energies with experimental IC values from radioligand displacement assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
